molecular formula C7H6BrIO B11831335 4-Bromo-2-iodo-3-methylphenol

4-Bromo-2-iodo-3-methylphenol

Cat. No.: B11831335
M. Wt: 312.93 g/mol
InChI Key: UVVFTMMZDUIYKW-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-3-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-3-methylphenol can be achieved through a multi-step process involving the bromination and iodination of 3-methylphenol. One common method involves the use of bromine and iodine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the phenolic ring .

Industrial Production Methods: Industrial production of halogenated phenols typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-2-iod

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

4-bromo-2-iodo-3-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3

InChI Key

UVVFTMMZDUIYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)O)Br

Origin of Product

United States

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